2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine is a chemical compound with the molecular formula and a molecular weight of 210.58 g/mol. It is classified as an organic compound, specifically a pyridine derivative, which is notable for its applications in medicinal chemistry and agrochemicals. The compound features a chloro group and a trifluoroethoxy moiety, contributing to its unique chemical properties and potential biological activities.
The compound can be sourced from various chemical suppliers and databases. It falls under several classifications, including:
The synthesis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine can be achieved through several methods, primarily involving nucleophilic substitution reactions. One common approach involves the reaction of 2-chloro-6-bromo-pyridin-4-amine with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate.
The molecular structure of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine consists of a pyridine ring substituted at the 4-position with an amino group and at the 6-position with a chloro group and a trifluoroethoxy group.
The compound can undergo various chemical reactions typical for pyridine derivatives:
These reactions often require careful control of conditions to prevent degradation of the sensitive trifluoroethoxy group.
The mechanism of action for 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine is primarily linked to its biological activity as an enzyme inhibitor or receptor modulator in various biochemical pathways.
The compound has several scientific uses:
This comprehensive overview highlights the significance of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine in various fields of chemistry and its potential applications in scientific research and industry.
The molecular architecture of 2-chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine (C₇H₆ClF₃N₂O) features a six-membered aromatic pyridine ring as its core scaffold, with substituents at the 2-, 4-, and 6-positions establishing a symmetric trisubstitution pattern [1]. Systematic naming follows IUPAC conventions: the parent pyridine ring is numbered with the nitrogen atom at position 1, with substituents ordered alphabetically as "chloro" and "trifluoroethoxy," and the principal function designated as "amine" at position 4. This yields the formal name 2-chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine. The compound's structural identity is further defined by its CAS Registry Number (71302502), which provides a unique database identifier essential for chemical tracking and procurement [1].
Critical structural features include:
Table 1: Key Molecular Descriptors of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine
Property | Value | Measurement Technique |
---|---|---|
Molecular Formula | C₇H₆ClF₃N₂O | Elemental Analysis |
Molecular Weight | 238.59 g/mol | Mass Spectrometry |
CAS Registry Number | 71302502 | Chemical Database Assignment |
Hydrogen Bond Acceptors | 4 | Computational Prediction |
Hydrogen Bond Donors | 1 (amino group) | Spectroscopic Confirmation |
Rotatable Bonds | 2 (O-CH₂ & CH₂-CF₃) | Conformational Analysis |
Topological Polar Surface Area | 53.7 Ų | Computational Chemistry |
Comparative analysis with structurally related aminopyridines reveals how subtle variations influence physicochemical properties. For instance, replacing the trifluoroethoxy group with trifluoromethoxy (as in 2-(trifluoromethoxy)pyridin-4-amine, CAS 1221172-01-5) reduces molecular weight (178.114 g/mol) while maintaining similar lipophilicity [5]. Conversely, the isomeric 6-chloro-2-(trifluoromethyl)pyrimidin-4-amine (CAS 1480-66-6) demonstrates how shifting to a diazine core alters electronic distribution and hydrogen bonding capacity despite identical substituents [6]. Such structural variations profoundly impact biological activity profiles when these scaffolds are incorporated into drug candidates.
The synthetic exploration of polysubstituted aminopyridines evolved significantly throughout the late 20th century, driven by the recognition that regioselectively functionalized pyridines serve as privileged scaffolds in medicinal chemistry. The specific emergence of 2-chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine as a distinct synthetic target coincided with two key developments: (1) advances in nucleophilic halogenation methodologies enabling selective chlorination of aminopyridine precursors, and (2) the growing pharmaceutical interest in fluorinated alkoxy groups as metabolic stabilizers and lipophilicity enhancers [4] [7].
Early synthetic routes to this compound typically employed linear approaches starting from 2,6-dichloropyridin-4-amine or its N-protected derivatives. The critical trifluoroethoxy installation faced challenges due to competing O- versus N-alkylation and the relatively poor nucleofugality of the C6 chloride. Methodological breakthroughs came with the discovery that copper(I) catalysts could mediate the coupling of sodium trifluoroethoxide with aryl halides under mild conditions, significantly improving regioselectivity and yields for this transformation [8]. This catalytic approach represented a substantial improvement over earlier stoichiometric methods that required harsh conditions (temperatures >150°C) and suffered from low functional group tolerance.
The compound's historical significance is intertwined with broader trends in heterocyclic chemistry:
The patent literature reveals continuous refinement of production processes, exemplified by Chinese Patent CN102101841B which details optimized large-scale preparations of related 2-chloro-4-aminopyridines using cost-effective halogenation and protection/deprotection strategies [8]. Such innovations enabled kilogram-scale production necessary for preclinical development of compounds incorporating this scaffold.
The strategic placement of three orthogonal functional groups makes 2-chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine exceptionally valuable for constructing complex pharmacophores. Each substituent offers distinct reactivity patterns that can be sequentially exploited in multistep syntheses:
Table 2: Pharmaceutical Derivatives Accessible from 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine
Transformation | Product Class | Potential Therapeutic Area | Structural Feature Added |
---|---|---|---|
C2 Suzuki Coupling | Biaryl Derivatives | Kinase Inhibitors | Aryl, heteroaryl at C2 |
C4 Acylation | Amides | Antibacterial Agents | Acyl group (R-C=O) |
C4 Sulfonylation | Sulfonamides | Anti-inflammatory Agents | R-SO₂- group |
Diazotization/Coupling | Triazoles, Tetrazoles | Anticancer Agents | Nitrogen heterocycles at C4 |
C2 Amination | Diaminopyridines | CNS Therapeutics | Secondary/tertiary amine at C2 |
This compound's significance is magnified when considering the broader context of nitrogen heterocycles in drug design. Analysis of FDA-approved small molecules reveals that over 60% contain nitrogen heterocycles, with pyridines representing one of the most prevalent cores [7]. The specific combination of chloro and amino substituents enables scaffold hopping between pyridine, pyrimidine, and pyrazine cores prevalent in pharmacologically active compounds. For example, the compound serves as a synthetic precursor to fused polyheterocycles through intramolecular cyclization strategies, generating tricyclic structures with enhanced target selectivity profiles [4].
The trifluoroethoxy group contributes critically to drug-like properties in derived compounds:
These attributes explain the scaffold's incorporation into preclinical candidates across multiple therapeutic areas, particularly where target engagement requires penetration of the blood-brain barrier or resistance to hepatic metabolism. While clinical data for specific drug candidates derived from this intermediate remain proprietary, the structural features it presents align with established structure-property relationships for successful central nervous system agents and kinase inhibitors [4] [7].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9